molecular formula C16H19NO2 B8371648 4-(3,4-Dimethoxyphenethyl)aniline

4-(3,4-Dimethoxyphenethyl)aniline

Cat. No. B8371648
M. Wt: 257.33 g/mol
InChI Key: MEJNYOQOZUXCOG-UHFFFAOYSA-N
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Patent
US06972287B1

Procedure details

1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethenyl]benzene (12.1 g, 0.042 mol) was reduced in the presence of 10% Pd—C (2.0 g) in dimethylformamide (DMF) (120 mL) at 25° C. under a hydrogen atmosphere. The reaction mixture was concentrated in vacuo to give a solid. The solid was recrystallized from MeOH (400 mL) to yield a white crystalline product, 6.8 g (0.026 mol, 63%) of the desired product. mp 115-116° C.
Name
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)=[CH:5][C:4]=1[O:20][CH3:21]>CN(C)C=O.[Pd]>[CH3:21][O:20][C:4]1[CH:5]=[C:6]([CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
Quantity
12.1 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from MeOH (400 mL)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.026 mol
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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